![molecular formula C12H12N2O3 B2484467 Ethyl 3-indoleglyoxylate oxime CAS No. 91393-10-1](/img/structure/B2484467.png)
Ethyl 3-indoleglyoxylate oxime
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Overview
Description
Ethyl 3-indoleglyoxylate oxime is an organic compound that belongs to the class of imines, specifically oximes . Oximes are usually generated by the reaction of hydroxylamine with aldehydes or ketones .
Synthesis Analysis
Oxime esters, such as Ethyl 3-indoleglyoxylate oxime, can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . A visible-light-mediated synthesis of oxime esters via multicomponent reactions of aldehydes, aryl amines, and N-hydroxyphthalimide esters has been reported . Another method involves a solvent-free reaction with NH2OH·HCl and a base (NaOH or Na2CO3) using a mechanochemical approach .
Molecular Structure Analysis
Oximes have a central carbon atom with two side chains. One of the two chains comprises a hydroxyl group . The structure of oxime is a two-sided chain with a central atom consisting of carbon .
Chemical Reactions Analysis
Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Physical And Chemical Properties Analysis
Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) . The aliphatic group of oximes is resistant to the process of hydrolysis more than the analogous hydrazones .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (2E)-2-hydroxyimino-2-(1H-indol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(15)11(14-16)9-7-13-10-6-4-3-5-8(9)10/h3-7,13,16H,2H2,1H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUOJGYDGONQPU-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-indoleglyoxylate oxime |
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